![molecular formula C22H38O5 B7796277 (11R,16S)-misoprostol CAS No. 59122-49-5](/img/structure/B7796277.png)
(11R,16S)-misoprostol
Overview
Description
(11R,16S)-misoprostol is a methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate that has 8S,11S,12S,16R-configuration. It is the pharmacologically active diastereoisomeric component of misoprostol. It has a role as an anti-ulcer drug, an oxytocic and an abortifacient. It is an enantiomer of an (11S,16R)-misoprostol.
A synthetic analog of natural prostaglandin E1. It produces a dose-related inhibition of gastric acid and pepsin secretion, and enhances mucosal resistance to injury. It is an effective anti-ulcer agent and also has oxytocic properties.
Scientific Research Applications
Gastric and Duodenal Ulcer Treatment : Misoprostol is primarily known for its effectiveness in treating and preventing peptic ulcer disease. It has demonstrated significant efficacy in healing gastric and duodenal ulcers, with comparable rates to H2 receptor antagonists. It exerts potent gastric antisecretory effects and provides mucosal protection, making it a viable option for individuals with NSAID-induced gastropathy or those with chronic smoking or alcohol use. However, it's noteworthy that it can induce diarrhea in some patients (Collins, 1990).
Colonic Electrolyte Transport Modulation : The (11R,16S) isomer of Misoprostol has been shown to influence colonic electrolyte transport, potentially contributing to its mild, transient diarrhea effect in patients. This stereospecific action underscores its role in modulating epithelial Cl- secretion, which could have implications for its diarrheagenic action in vivo (Won-Kim et al., 1993).
Obstetrical and Gynecological Applications : Misoprostol is utilized extensively in obstetrics and gynecology for its uterotonic and cervical-ripening actions. It's employed for elective medical abortion, cervical ripening before surgical abortion, evacuation of the uterus in cases of embryonic or fetal death, and induction of labor. It's also used to treat and prevent postpartum hemorrhage. However, due to its uterotonic activity, it's contraindicated in pregnant women or those who wish to become pregnant (Goldberg et al., 2001).
Labor Induction : Misoprostol is widely used for cervical ripening and labor induction, despite its off-label status for these indications. It has been found effective in term pregnancy labor induction but requires cautious use due to uterine contraction abnormalities associated with higher doses (Wing, 1999).
Gastroprotective Effects in Aspirin Users : Misoprostol has been shown to protect the normal gastroduodenum from acute ulceration and reduce the chance of erosion after short-term aspirin ingestion. This protective role underscores its utility in managing gastrointestinal side effects from NSAID use (Jiranek et al., 1989).
properties
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOPKGSLYJEMD-YCVNZHGXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860740 | |
Record name | Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59122-49-5 | |
Record name | Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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